8:2 Fluorotelomer phosphate monoester 8:2 Fluorotelomer phosphate monoester Perfluorodecyl phosphate is a monoalkyl phosphate in which the alkyl group specified is perfluorodecyl. It has a role as an environmental contaminant and a xenobiotic.
Brand Name: Vulcanchem
CAS No.: 57678-03-2
VCID: VC0142141
InChI: InChI=1S/C10H6F17O4P/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30)
SMILES: C(COP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Molecular Formula: C₁₀H₆F₁₇O₄P
Molecular Weight: 544.1

8:2 Fluorotelomer phosphate monoester

CAS No.: 57678-03-2

Cat. No.: VC0142141

Molecular Formula: C₁₀H₆F₁₇O₄P

Molecular Weight: 544.1

* For research use only. Not for human or veterinary use.

8:2 Fluorotelomer phosphate monoester - 57678-03-2

Specification

Description Perfluorodecyl phosphate is a monoalkyl phosphate in which the alkyl group specified is perfluorodecyl. It has a role as an environmental contaminant and a xenobiotic.
CAS No. 57678-03-2
Molecular Formula C₁₀H₆F₁₇O₄P
Molecular Weight 544.1
IUPAC Name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl dihydrogen phosphate
Standard InChI InChI=1S/C10H6F17O4P/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30)
SMILES C(COP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator